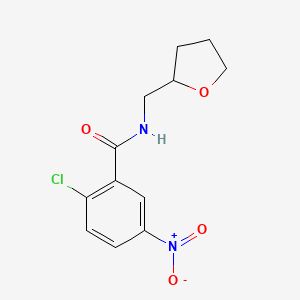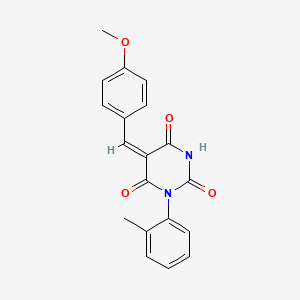
4-butoxy-N-3-isoxazolylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-3-isoxazolylbenzamide, also known as BINA, is a potent and selective inhibitor of the protein kinase CK1α. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Scientific Research Applications
4-butoxy-N-3-isoxazolylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 4-butoxy-N-3-isoxazolylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 4-butoxy-N-3-isoxazolylbenzamide has been found to reduce the formation of amyloid-beta plaques in Alzheimer's disease models and improve cognitive function in animal studies. In Parkinson's disease research, 4-butoxy-N-3-isoxazolylbenzamide has been shown to protect neurons from oxidative stress and improve motor function in animal models.
Mechanism of Action
4-butoxy-N-3-isoxazolylbenzamide selectively inhibits the protein kinase CK1α, which plays a crucial role in regulating various cellular processes, including cell cycle progression, DNA damage response, and circadian rhythm. By inhibiting CK1α, 4-butoxy-N-3-isoxazolylbenzamide disrupts these processes and induces cell death in cancer cells. In Alzheimer's disease models, 4-butoxy-N-3-isoxazolylbenzamide reduces the formation of amyloid-beta plaques by inhibiting the activity of beta-secretase, an enzyme involved in the production of amyloid-beta. In Parkinson's disease models, 4-butoxy-N-3-isoxazolylbenzamide protects neurons from oxidative stress by activating the Nrf2-ARE pathway, which regulates the expression of antioxidant genes.
Biochemical and Physiological Effects:
4-butoxy-N-3-isoxazolylbenzamide has been shown to have potent biochemical and physiological effects in various disease models. In cancer cells, 4-butoxy-N-3-isoxazolylbenzamide induces cell death by inhibiting CK1α and disrupting cell cycle progression. In Alzheimer's disease models, 4-butoxy-N-3-isoxazolylbenzamide reduces the formation of amyloid-beta plaques by inhibiting beta-secretase activity. In Parkinson's disease models, 4-butoxy-N-3-isoxazolylbenzamide protects neurons from oxidative stress by activating the Nrf2-ARE pathway. Additionally, 4-butoxy-N-3-isoxazolylbenzamide has been found to improve cognitive function in Alzheimer's disease models and motor function in Parkinson's disease models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-butoxy-N-3-isoxazolylbenzamide is its high selectivity for CK1α, which allows for specific targeting of this protein kinase in various disease models. Additionally, 4-butoxy-N-3-isoxazolylbenzamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, one limitation of 4-butoxy-N-3-isoxazolylbenzamide is its poor solubility in aqueous solutions, which can make it challenging to administer in animal studies.
Future Directions
There are several future directions for 4-butoxy-N-3-isoxazolylbenzamide research. One area of focus is the development of more potent and selective CK1α inhibitors based on the structure of 4-butoxy-N-3-isoxazolylbenzamide. Additionally, further studies are needed to determine the optimal dosage and administration route for 4-butoxy-N-3-isoxazolylbenzamide in various disease models. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-butoxy-N-3-isoxazolylbenzamide in humans and determine its potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease.
Synthesis Methods
The synthesis of 4-butoxy-N-3-isoxazolylbenzamide involves the reaction of 3-isoxazolylbenzoyl chloride with butylamine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. This method has been optimized to produce high yields of 4-butoxy-N-3-isoxazolylbenzamide with excellent purity.
properties
IUPAC Name |
4-butoxy-N-(1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-3-9-18-12-6-4-11(5-7-12)14(17)15-13-8-10-19-16-13/h4-8,10H,2-3,9H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMNYRMYWJWCFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(1,2-oxazol-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4959434.png)
![1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol](/img/structure/B4959455.png)
![1-cyclopentyl-5-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4959458.png)



![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4959499.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4959501.png)
![methyl 2-{[({1-[4-(propoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4959507.png)
![methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4959526.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4959531.png)
![[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4959533.png)